molecular formula C7H7Cl3N2O B1396533 2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone CAS No. 1306738-48-6

2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B1396533
CAS No.: 1306738-48-6
M. Wt: 241.5 g/mol
InChI Key: PHPMBUORXDCXOL-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone: is a chemical compound with the molecular formula C7H7Cl3N2O It is characterized by the presence of a trichloromethyl group attached to a pyrazole ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 1,3-dimethyl-4-pyrazolecarboxaldehyde with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

    Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The trichloromethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The pyrazole ring may also contribute to the compound’s activity by binding to specific enzymes or receptors, modulating their function and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol: Similar structure but with a hydroxyl group instead of a ketone.

    2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol: Contains an ethyl group and additional methyl substitution on the pyrazole ring.

    2,2,2-Trichloro-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethanone: Features a phenyl group and an oxo group on the pyrazole ring

Uniqueness

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern on the pyrazole ring and the presence of the trichloromethyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,2,2-trichloro-1-(1,3-dimethylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3N2O/c1-4-5(3-12(2)11-4)6(13)7(8,9)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPMBUORXDCXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)C(Cl)(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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